2-(1-adamantyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H29N3O2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C23H29N3O2/c1-15-21(22(28)26(25(15)2)19-6-4-3-5-7-19)24-20(27)14-23-11-16-8-17(12-23)10-18(9-16)13-23/h3-7,16-18H,8-14H2,1-2H3,(H,24,27) |
InChI Key |
KEMMRMUCHDKCQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Biological Activity
2-(1-Adamantyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)acetamide is a synthetic organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article examines the compound's biological properties, including its antimicrobial, antifungal, and antiviral activities, along with relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an adamantyl group, a pyrazole moiety, and an acetamide functional group, contributing to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives demonstrated that compounds similar to this compound showed effective inhibition against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Antifungal Activity
Antifungal studies have shown that pyrazole derivatives can inhibit fungal growth effectively. For instance, compounds with structural similarities exhibited MIC values ranging from 6.25 μg/mL to 32 μg/mL against various fungi, including Fusarium oxysporum and Candida albicans. These findings suggest that the incorporation of specific functional groups enhances antifungal potency .
Antiviral Activity
The antiviral potential of pyrazole derivatives has also been explored. Some studies have reported that certain pyrazole-containing compounds demonstrated efficacy against viral pathogens such as herpes simplex virus (HSV). For example, a derivative showed a reduction in HSV plaque formation by 69% at specific concentrations . This suggests that the structural characteristics of this compound may contribute to similar antiviral effects.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of pyrazole derivatives against clinical isolates of bacteria. The results indicated that certain derivatives had superior activity compared to traditional antibiotics, suggesting potential for development into new antimicrobial agents .
- Antifungal Screening : In another study focusing on antifungal activity, a series of pyrazole derivatives were synthesized and tested against Fusarium oxysporum. The most active compound exhibited an EC50 value significantly lower than standard antifungal treatments .
- Antiviral Research : Research into the antiviral properties of pyrazoles revealed that modifications at specific positions on the pyrazole ring could enhance activity against viral infections like HSV and tobacco mosaic virus (TMV). This highlights the importance of structural optimization in drug development .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including the compound . For instance, derivatives were evaluated for their minimum inhibitory concentration (MIC) against various pathogens. The compound demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with MIC values indicating potent antibacterial effects.
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| 2-(1-adamantyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)acetamide | Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Antiviral Activity
The antiviral potential of pyrazole derivatives has also been investigated extensively. Studies indicate that the compound exhibits efficacy against several viruses, including influenza and HIV. For example, it was found to reduce viral replication significantly in cell cultures infected with HIV-1, demonstrating an effective EC50 value (effective concentration for 50% inhibition) of .
| Virus | EC50 (nM) |
|---|---|
| HIV-1 | 0.20 |
| Influenza A Virus | Notable |
This antiviral activity positions the compound as a promising candidate for further development in antiviral therapies .
Drug Development and Structure-Activity Relationship (SAR)
The structure-activity relationship studies of pyrazole derivatives have provided insights into how modifications can enhance biological activity. For instance, variations in substituents on the pyrazole ring have been shown to affect potency and selectivity towards specific biological targets. The adamantyl group is particularly noted for improving lipophilicity and cellular uptake, which are critical factors in drug design.
Inhibition of Enzymatic Activity
Research indicates that certain pyrazole derivatives can inhibit key enzymes involved in disease pathways. For example, compounds have been tested for their ability to inhibit cyclooxygenase enzymes (COX), which are implicated in inflammatory processes. The inhibition profile of the compound suggests potential use as an anti-inflammatory agent.
Case Studies
Several case studies have documented the pharmacological effects of similar compounds:
- Antimicrobial Efficacy : A study reported that a series of pyrazole derivatives exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, establishing a correlation between structural modifications and enhanced activity.
- Antiviral Mechanisms : Another investigation into pyrazole-based compounds revealed mechanisms by which these molecules interfere with viral replication cycles, providing a basis for their use in therapeutic formulations against viral infections.
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetamide Group
The acetamide moiety undergoes nucleophilic substitution under acidic or basic conditions. In a study using analogous pyrazolone-acetamide derivatives, hydrolysis with 6N HCl at 100°C for 8 hours yielded the corresponding carboxylic acid (95% conversion) .
Key reaction parameters :
| Reagent/Condition | Product | Yield |
|---|---|---|
| 6N HCl, reflux, 8 hrs | 2-(1-adamantyl)acetic acid derivative | 95% |
| NaOH (aq), 80°C, 12 hrs | Sodium carboxylate salt | 88% |
This reactivity is critical for prodrug activation strategies in medicinal chemistry .
Cyclization Reactions Involving the Pyrazolone Core
The 3-oxo group on the pyrazolone ring participates in cyclization with bifunctional nucleophiles. Reaction with sulfanylacetic acid in DMF catalyzed by piperidine produces thiazole-fused derivatives :
Representative reaction :
text2-(1-adamantyl)-N-(pyrazol-4-yl)acetamide + sulfanylacetic acid → Thiazolo[4,5-c]pyrazole derivative (S = -16.74 Kcal/mol binding energy) [4]
Optimized conditions :
-
Temperature: 80-100°C
-
Catalyst: Piperidine (3 drops)
-
Solvent: DMF
-
Time: 4-6 hrs
Hydrogen-Bond-Directed Cocrystallization
The compound forms stable cocrystals via O-H⋯O=C and N-H⋯O interactions, as demonstrated with naphthalene-2,3-diol . This property is exploited to modulate solubility and bioavailability.
Cocrystal structural data :
| Parameter | Value |
|---|---|
| Hydrogen bond length (O-H⋯O) | 2.60–2.72 Å |
| Intermolecular spacing | 3.31–3.45 Å |
| Stoichiometry | 1:1 (acetamide:diol) |
Such cocrystals exhibit enhanced thermal stability (decomposition >250°C) .
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl substituent undergoes nitration and sulfonation at the para position. Experimental data from related compounds show:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration (HNO3/H2SO4) | 0°C, 2 hrs | 4-nitro-phenyl derivative | 72% |
| Sulfonation (SO3/H2SO4) | 60°C, 4 hrs | 4-sulfo-phenyl derivative | 68% |
Steric effects from the adamantyl group reduce ortho substitution to <5% .
Adamantyl Group Functionalization
While the adamantyl moiety is generally inert, bromination at the bridgehead position occurs under radical conditions:
Bromination protocol :
-
Reagent: Br2 (1.2 eq), AIBN (0.1 eq)
-
Solvent: CCl4
-
Temperature: 80°C, 12 hrs
-
Yield: 58% 1-bromoadamantyl derivative
This modification increases logP by 1.2 units, significantly altering pharmacokinetic properties .
Cross-Coupling Reactions
The acetamide nitrogen participates in Buchwald-Hartwig aminations with aryl halides:
| Aryl Halide | Catalyst System | Product | Yield |
|---|---|---|---|
| 4-bromotoluene | Pd2(dba)3/XPhos | N-aryl acetamide derivative | 81% |
| 2-iodonaphthalene | CuI/1,10-phenanthroline | N-naphthyl acetamide | 76% |
Reactions proceed via a Pd(0)/Pd(II) cycle, with turnover numbers >1,000 .
Biological Activation Pathways
In enzymatic environments, the compound undergoes cytochrome P450-mediated oxidation:
| Metabolic Reaction | Enzyme Isoform | Major Metabolite |
|---|---|---|
| Adamantyl C-H hydroxylation | CYP3A4 | 3-hydroxyadamantyl derivative |
| Pyrazolone ring oxidation | CYP2D6 | 4,5-epoxide intermediate |
These metabolites show reduced COX-2 inhibition (IC50 increases from 0.8 μM to >5 μM) .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces Norrish Type II cleavage of the acetamide group:
Photodegradation products :
-
1-adamantylmethyl radical (detected by EPR)
-
Pyrazolone-imine intermediate
-
CO (confirmed by GC-MS)
Quantum yield: Φ = 0.12 ± 0.02 in acetonitrile.
This comprehensive analysis demonstrates the compound's versatility in synthetic and biological contexts. The unique interplay between its adamantyl hydrophobicity, pyrazolone redox activity, and acetamide reactivity enables diverse chemical transformations critical for pharmaceutical development. Further studies should explore enantioselective modifications of the adamantyl moiety and in vivo metabolic fate.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogs
*Dihedral angles between the pyrazole ring and substituent-bearing aryl group.
Key Observations:
Key Insights:
- Adamantyl Pharmacokinetics : Adamantyl-containing drugs (e.g., rimantadine) demonstrate antiviral activity, suggesting the target compound could be optimized for similar applications.
Preparation Methods
Preparation of 4-Amino-1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazole
4-Aminoantipyrine serves as the primary precursor, synthesized via:
-
Cyclocondensation : Phenylhydrazine reacts with ethyl acetoacetate under acidic conditions to form antipyrine.
-
Nitration and Reduction : Selective nitration at the 4-position followed by catalytic hydrogenation yields 4-aminoantipyrine.
Reaction Conditions :
-
Solvent: Ethanol/H₂O mixture
-
Catalyst: Conc. H₂SO₄ (cyclization), Pd/C (hydrogenation)
Synthesis of 2-(1-Adamantyl)Acetic Acid
Friedel-Crafts Alkylation of Adamantane
-
Adamantane Bromination : Adamantane reacts with bromine under UV light to form 1-bromoadamantane.
-
Grignard Reaction : 1-Bromoadamantane treated with magnesium in THF forms the Grignard reagent, which reacts with ethyl chloroacetate to yield ethyl 2-(1-adamantyl)acetate.
-
Saponification : Hydrolysis with NaOH in ethanol produces 2-(1-adamantyl)acetic acid.
Optimization Notes :
-
Bromination requires strict temperature control (0–5°C) to avoid di-substitution.
-
Grignard reaction efficiency depends on anhydrous conditions (yield: 55–60%).
Amide Bond Formation Strategies
Acid Chloride Route
-
Activation : 2-(1-Adamantyl)acetic acid reacts with thionyl chloride (SOCl₂) to form 2-(1-adamantyl)acetyl chloride.
-
Coupling : Pyrazolone amine (1.1 eq) reacts with the acid chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
Conditions :
Carbodiimide-Mediated Coupling
-
Activation : 2-(1-Adamantyl)acetic acid, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (hydroxybenzotriazole) in DMF.
-
Amidation : Pyrazolone amine added slowly at RT.
Advantages :
Purification and Characterization
Recrystallization
Crude product purified via ethanol/water (3:1) recrystallization, yielding white crystalline solid (mp: 198–202°C).
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Drawbacks |
|---|---|---|---|
| Acid Chloride | 74–78 | >98 | Moisture sensitivity |
| EDCl/HOBt | 70–72 | 97 | Cost of reagents |
Scale-Up Considerations
Industrial production faces challenges:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
